4-methoxy-N-[2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]benzamide
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Overview
Description
N-(2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ETHYL)-4-METHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ETHYL)-4-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides under basic conditions.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Coupling with 4-methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ETHYL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ETHYL)-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ETHYL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Benzamide derivatives: Compounds with the benzamide moiety but different side chains.
Uniqueness
N-(2-{[(6-ISOPROPYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ETHYL)-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O3S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-12(2)16-10-15-19(25)22-17(23-20(15)28-16)11-27-9-8-21-18(24)13-4-6-14(26-3)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24)(H,22,23,25) |
InChI Key |
QBEJGYUWYLZSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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